Cas no 1105205-74-0 (N-[2-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide)

N-[2-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide structure
1105205-74-0 structure
Product Name:N-[2-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
CAS No:1105205-74-0
MF:C17H20N4O4S
MW:376.430102348328
CID:6042389
PubChem ID:44053089
Update Time:2025-07-13

N-[2-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
    • N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
    • F5486-0358
    • VU0644661-1
    • AKOS024510417
    • 1105205-74-0
    • N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide
    • Inchi: 1S/C17H20N4O4S/c1-20(15-5-3-7-25-15)14(22)8-21-16(11-9-26-10-12(11)19-21)18-17(23)13-4-2-6-24-13/h2,4,6,15H,3,5,7-10H2,1H3,(H,18,23)
    • InChI Key: MQKYUMWFCYZACQ-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1C(NC1N(CC(=O)N(C2CCCO2)C)N=C2CSCC2=1)=O

Computed Properties

  • Exact Mass: 376.12052631g/mol
  • Monoisotopic Mass: 376.12052631g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 537
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 124Ų

N-[2-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide Pricemore >>

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Additional information on N-[2-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide

Research Brief on N-[2-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide (CAS: 1105205-74-0)

In recent years, the compound N-[2-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide (CAS: 1105205-74-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique thieno[3,4-c]pyrazole and furan-2-carboxamide moieties, has shown promising potential as a modulator of key biological pathways. The following research brief consolidates the latest findings on this compound, focusing on its synthesis, mechanism of action, and therapeutic applications.

The synthesis of N-[2-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide involves a multi-step process that leverages modern organic chemistry techniques. Recent studies have highlighted the importance of optimizing reaction conditions to improve yield and purity, particularly in the formation of the thieno[3,4-c]pyrazole core. Advanced spectroscopic methods, including NMR and mass spectrometry, have been employed to confirm the structural integrity of the compound, ensuring its suitability for further biological evaluation.

Mechanistic studies have revealed that this compound exhibits potent inhibitory activity against specific protein kinases implicated in inflammatory and oncogenic pathways. In vitro assays using human cell lines demonstrated dose-dependent suppression of kinase activity, with IC50 values in the nanomolar range. Molecular docking simulations further elucidated the binding interactions between the compound and its target proteins, providing a structural basis for its selectivity and efficacy. These findings suggest that N-[2-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide could serve as a lead compound for the development of novel kinase inhibitors.

Preclinical evaluations have expanded the scope of this compound's therapeutic potential. Animal models of chronic inflammation and cancer have shown significant reductions in disease markers following treatment with N-[2-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide. Notably, the compound demonstrated favorable pharmacokinetic properties, including oral bioavailability and metabolic stability, which are critical for its transition into clinical trials. However, further toxicological studies are required to assess its safety profile comprehensively.

In conclusion, N-[2-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide represents a promising candidate for therapeutic intervention in diseases mediated by dysregulated kinase activity. Ongoing research aims to refine its chemical structure to enhance potency and reduce off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a viable drug candidate, addressing unmet medical needs in oncology and inflammation.

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